molecular formula C6H12N2O B1310835 1,4-Diazepane-1-carbaldehyde CAS No. 29053-62-1

1,4-Diazepane-1-carbaldehyde

Cat. No. B1310835
CAS RN: 29053-62-1
M. Wt: 128.17 g/mol
InChI Key: RNNVQNMOFQXXTH-UHFFFAOYSA-N
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Description

1,4-Diazepane-1-carbaldehyde, also known as 1-Formylhexahydro-1,4-diazepine or Hexahydro-1,4-diazepine-1-carboxaldehyde, is an organic compound . It is a derivative of 1,4-Diazepine, which is a diazepine and a core element in the structure of benzodiazepines and thienodiazepines . The molecular formula of 1,4-Diazepane-1-carbaldehyde is C6H12N2O .


Synthesis Analysis

The synthesis of 1,4-diazepanes and related compounds has been a subject of interest in recent years. One method involves a Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates, followed by a subsequent cyclocondensation . Another approach involves combinations of cyclic sulfamidate and hydroxy sulfonamide building blocks .

Scientific Research Applications

Biocatalytic Access to 1,4-Diazepanes

1,4-Diazepane-1-carbaldehyde has been used in the synthesis of chiral 1,4-diazepanes via an enzymatic intramolecular asymmetric reductive amination . This process involves the use of enantiocomplementary imine reductases (IREDs) for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity . This method offers an effective way to construct chiral 1,4-diazepanes of pharmaceutical importance .

Synthesis of Diverse Piperazine, 1,4-Diazepane and 1,5-Diazocane Scaffolds

A modular synthetic approach has been described where combinations of cyclic sulfamidate and hydroxy sulfonamide building blocks can be converted into piperazines and related 1,4-diazepane and 1,5-diazocane scaffolds . By varying the combinations of building blocks used, it is possible to vary the ring size, substitution, and configuration of the resulting heterocyclic scaffolds .

Synthesis of 1,4-Diazepane-1-carbaldehyde

1,4-Diazepane-1-carbaldehyde can be synthesized from formyl chloride and homopiperazine . This method provides a straightforward way to produce 1,4-Diazepane-1-carbaldehyde, which can then be used in various other chemical reactions .

Pharmaceutical Applications

Chiral 1,4-diazepanes, which can be synthesized from 1,4-Diazepane-1-carbaldehyde, are important structural units with diverse biological properties and pharmaceutical importance . For example, they are found in drugs like Ripasudil, a derivative of Fasudil which is a Rho-associated kinase inhibitor used for treatment of glaucoma and ocular hypertension . Another example is Suvorexant, a selective, dual-orexin receptor antagonist for treatment of primary insomnia .

High Purity Production

This is important for applications that require a high degree of purity, such as in the pharmaceutical industry .

properties

IUPAC Name

1,4-diazepane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c9-6-8-4-1-2-7-3-5-8/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNVQNMOFQXXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426516
Record name 1,4-diazepane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diazepane-1-carbaldehyde

CAS RN

29053-62-1
Record name 1,4-diazepane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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